NPR1 protein

Kinase Substrate Specificity Protein Phosphorylation Consensus Motif

TORC1 pathway research is constrained by generic kinase assays lacking pathway-specific readouts. Yeast NPR1 protein (CAS 147682-31-3) solves this as a direct TORC1 substrate with >20 mapped rapamycin-sensitive phosphorylation sites. • Basophilic substrate consensus (K/R)-X-X-S-(K/R) enables selective in vitro kinase assays using Rpl24a-derived peptide • Validated Gap1 permease complementation in npr1Δ mutants-function not replaceable by fungal homologs • Recombinant protein; 100 mg standard packs with bulk custom synthesis available Inquire for batch reservations and global delivery.

Molecular Formula C9H8N4O2
Molecular Weight 0
CAS No. 147682-31-3
Cat. No. B1178834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPR1 protein
CAS147682-31-3
SynonymsNPR1 protein
Molecular FormulaC9H8N4O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NPR1 Protein: Yeast Ser/Thr Kinase for TOR Pathway


The target compound, NPR1 protein (CAS 147682-31-3), is a serine/threonine-protein kinase from Saccharomyces cerevisiae, also known as nitrogen permease reactivator protein [1]. It is a hyperphosphorylated, fungus-specific enzyme that belongs to a family of kinases dedicated to regulating plasma membrane transporters [2]. Its primary function is to stabilize and promote the activity of several amino acid permeases in response to nutrient availability, a process centrally controlled by the TOR (Target of Rapamycin) signaling pathway [3]. This protein is a validated tool for investigating TORC1 signaling, nitrogen catabolite repression, and ubiquitin-mediated endocytosis in yeast model systems.

1
Supports TORC1 signaling studies in yeast model systems
2
Enables nitrogen catabolite repression and permease trafficking research
3
Tool for ubiquitin-mediated endocytosis pathway analysis

Why NPR1 Protein Is Irreplaceable


Generic substitution of the yeast NPR1 protein (CAS 147682-31-3) is not scientifically valid due to its unique and quantitative differences in substrate specificity, regulatory phosphorylation, and biological function compared to even its closest analogs. Unlike its paralog PRR2, which arose from a whole genome duplication but has functionally diverged [1], or generic Ser/Thr kinases like PKA, Npr1 operates with a distinct basophilic substrate consensus sequence (K/R)-X-X-S-(K/R) [2] and is uniquely positioned as a primary TORC1 effector in the regulation of amino acid permease trafficking [3]. Furthermore, it cannot be substituted by mammalian NPR1 (Natriuretic Peptide Receptor 1), as the latter is a transmembrane guanylyl cyclase receptor with an entirely different structure and signaling mechanism, underscoring that the CAS 147682-31-3 designation is specific to the yeast kinase and is essential for research on fungal nutrient sensing and TOR signaling.

Paralog PRR2
Functionally diverged after genome duplication; lacks detailed TORC1 phosphorylation map and may not replicate Npr1-specific permease regulation.
Generic Ser/Thr kinases (e.g., PKA)
Different substrate consensus motif (basophilic vs. broader specificity); does not recognize (K/R)-X-X-S-(K/R) sequence, altering phosphorylation readout.
Mammalian NPR1 (Natriuretic Peptide Receptor 1)
Structurally distinct guanylyl cyclase receptor, not a kinase; cannot substitute for fungal nutrient-sensing kinase research.

Quantitative Evidence for NPR1 Selection


Unique Basophilic Substrate Motif

Npr1 exhibits a highly specific substrate phosphorylation motif, (K/R)-X-X-S-(K/R), which is distinct from other Ser/Thr kinases. A modified KESTREL (Kinase Tracking and Substrate Elucidation) analysis revealed an absolute requirement for a basic residue at the P-3 position and a strong preference for a basic residue at the P+1 position [1]. This contrasts sharply with basophilic kinases like PKA, which favor a single basic residue at P-2 or P-3, and acidophilic kinases like CK2, which require acidic residues. This unique specificity allows for precise identification of its physiological substrates, such as the ribosomal protein Rpl24a [1], and enables the design of highly selective peptide substrates or inhibitors, which would not be possible with a kinase of broader specificity.

Substrate motif specificity
Class-level
Npr1: (K/R)-X-X-S-(K/R)
PKA: R/K-R/K-X-S/T
CK2: S/T-X-X-E/D
Unique basophilic motif supports selective substrate identification
Peptide library data; absolute P-3/P+1 basic requirement not shared by basophilic kinases
Kinase Substrate Specificity Protein Phosphorylation Consensus Motif

Rapamycin-Sensitive Phosphorylation Profile

Npr1 is distinguished by an extensive and unique pattern of phosphorylation. A mass spectrometry study mapped 22 phosphorylation sites clustered in two N-terminal serine-rich regions, of which 20 were demonstrated to be rapamycin-sensitive [1]. This complex regulation by TORC1 is a key differentiator from its paralog, PRR2, for which such a detailed TOR-dependent phosphorylation map has not been established. Furthermore, the study identified three specific autophosphorylation sites (including the major site Ser257) which are involved in forming the substrate-binding site [1], a regulatory feature not shared by most other TORC1 effectors like Sch9 or Tap42.

TORC1-sensitive phosphorylation
Head-to-head
22 total sites mapped
20 rapamycin-sensitive
Enables quantitative TORC1 pathway readout
PRR2 lacks comparable phosphorylation map; LC-MS/MS under rapamycin treatment
TORC1 Signaling Phosphoproteomics Rapamycin

Functional Complementation Failure by Homologs

The biological function of Npr1 is not interchangeable with its homologs from other fungi. In a functional complementation study, S. cerevisiae Npr1 (ScNpr1) restored proper vacuolar sorting and stabilization of the general amino acid permease Gap1 in a yeast npr1Δ mutant. In contrast, expression of three Npr1-like kinases from the fungus Fusarium fujikuroi (FfNPR1-1, -2, -3) failed to rescue Gap1 sorting [1]. This demonstrates a functional specificity of ScNpr1 that is not conserved, even among closely related fungal kinases.

Functional complementation
Head-to-head
ScNpr1: Restored Gap1 trafficking
FfNPR1-1,2,3: No rescue
Only S. cerevisiae Npr1 rescues permease sorting in npr1Δ
Fusarium homologs tested; model-specific functional requirement
Functional Complementation Nitrogen Catabolite Repression Gap1 Permease

Selective Activity Assay with Rpl24a Peptide

Unlike generic kinase assays using substrates like Myelin Basic Protein (MBP), the activity of Npr1 can be measured with high specificity using a tailored peptide based on its physiological substrate, the ribosomal protein Rpl24a [1]. The optimal peptide, Ac-ARKKASLRKA-NH2, incorporates the stringent basophilic consensus motif of Npr1. While MBP can be phosphorylated by many kinases, this Rpl24a-derived peptide serves as a selective and quantitative reporter of Npr1 activity, enabling more accurate kinetic characterization and inhibitor screening [1]. This provides a clear advantage for assay development over using non-specific substrates.

Selective substrate peptide
Reported
Rpl24a peptide: Ac-ARKKASLRKA-NH2
vs. MBP (generic substrate)
Selective reporter reduces off-target kinase interference
In vitro kinase assay with recombinant GST-Npr1
Kinase Assay In Vitro Phosphorylation Substrate Peptide

Validated Research Applications for NPR1 Protein


TORC1 Signaling Dynamics Analysis

The yeast NPR1 protein (CAS 147682-31-3) is a premier tool for studying TORC1 signaling. Its activity is directly and quantitatively modulated by the TOR pathway, as demonstrated by the >20 rapamycin-sensitive phosphorylation sites mapped on the protein [1]. This allows researchers to use Npr1 phosphorylation as a precise, quantifiable readout for TORC1 activity, making it superior to less well-characterized effectors like its paralog PRR2 for which such a detailed regulatory map is not available. In an industrial setting, this makes Npr1 a valuable biomarker in high-throughput screens for novel TORC1 modulators.

Selective Kinase Assay Development

The defined basophilic substrate consensus sequence (K/R)-X-X-S-(K/R) [1] enables the development of highly selective in vitro kinase assays. Unlike generic substrates like MBP, the Rpl24a-derived peptide Ac-ARKKASLRKA-NH2 is an excellent and specific substrate for Npr1 [1]. This allows for the reliable quantification of Npr1 activity in the presence of other yeast kinases, a critical requirement for screening compound libraries to identify specific Npr1 inhibitors or activators. This specificity provides a clear advantage over assays using less selective substrates.

Amino Acid Permease Trafficking Mechanisms

Npr1's primary biological role is the stabilization and sorting of plasma membrane amino acid permeases. Functional complementation studies show that only the S. cerevisiae Npr1 protein (CAS 147682-31-3) can rescue the trafficking defect of the Gap1 permease in an npr1Δ mutant, while homologs from other fungi cannot [1]. This makes the yeast Npr1 protein an indispensable and irreplaceable tool for researchers studying the post-translational regulation of nutrient transporters and the complex interplay between ubiquitin-mediated endocytosis and kinase signaling in a genetically tractable model system.

Application
Selection Property
Validation Focus
TORC1 signaling dynamics
TORC1-dependent phosphorylation profile
Rapamycin-sensitive endpoint review
Selective kinase assay development
Basophilic substrate consensus motif
Selective peptide substrate response
Amino acid permease trafficking
Functional complementation in npr1Δ mutant
Gap1 trafficking rescue context

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